molecular formula C11H17N3O B11898699 N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide

Cat. No.: B11898699
M. Wt: 207.27 g/mol
InChI Key: VIBVKTPOTSXBKT-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide is an organic compound with the molecular formula C11H17N3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide typically involves the reaction of 3,6-dimethylpyrazine-2-carboxylic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N,N-Diethyl-3,6-dimethylpyrazine-2-carboxylic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an insect repellent due to its structural similarity to N,N-Diethyl-3-methylbenzamide (DEET).

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as metal-organic frameworks (MOFs), due to its ability to act as a ligand.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit cholinesterase activity, similar to DEET, thereby affecting the nervous system of insects. The compound may also interact with other enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide can be compared with other similar compounds, such as:

    N,N-Diethyl-3-methylbenzamide (DEET): Both compounds are used as insect repellents, but this compound has a pyrazine ring instead of a benzene ring.

    N,N-Diethylformamide (DEF): Similar in structure but lacks the methyl groups on the pyrazine ring.

    N,N-Dimethyl-3,6-dimethylpyrazine-2-carboxamide: Similar structure but with methyl groups instead of ethyl groups on the nitrogen atoms.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N,N-diethyl-3,6-dimethylpyrazine-2-carboxamide

InChI

InChI=1S/C11H17N3O/c1-5-14(6-2)11(15)10-9(4)12-7-8(3)13-10/h7H,5-6H2,1-4H3

InChI Key

VIBVKTPOTSXBKT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NC(=CN=C1C)C

Origin of Product

United States

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